molecular formula C22H19BrN2O3 B1404301 ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 851193-57-2

ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1404301
CAS No.: 851193-57-2
M. Wt: 439.3 g/mol
InChI Key: MTQVFJACIVUSLD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a bromine atom, a cyano group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Pyrrole Ring Formation: The next step involves the formation of the pyrrole ring. This can be done by reacting the benzyloxybenzaldehyde with an appropriate amine and a brominating agent to introduce the bromine atom at the desired position.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst completes the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Ethyl 3-(4-(benzyloxy)phenyl)-5-chloro-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.

    Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1H-pyrrole-2-carboxylate: Lacks the methyl group, which may alter its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-bromo-4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c1-3-27-22(26)20-19(18(13-24)21(23)25(20)2)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQVFJACIVUSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)Br)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-(4-benzyloxy-phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester. (184.73 g, 0.512 mol, prepared in example E-6a or E-6b) in anhydrous THF (2,000 mL) is treated with NBS (109.47 g, 0.615 mol). The resulting reaction mixture is allowed to stir at room temperature overnight. The reaction mixture is poured into water (2,000 mL). The resulting solution is divided into 2 equal parts, and each is extracted with EtOAc (3×800 mL each). The combined organics are dried over anhydrous MgSO4, filtered, then concentrated in vacuo to afford a yellow solid. The yellow solid is purified by column chromatography (silica gel, EtOAc/Hexanes 1/3) to afford the title compound (133.99 g, ˜60% yield) as a white solid: 1H NMR (500 MHz; CDCl3) δ 7.46-7.44 (m, 2H), 7.41-7.38 (m, 2H), 7.36-7.32 (m, 1H), 7.29-7.26 (m, 2H), 7.01-6.99 (m, 2H), 5.10 (s, 2H), 4.11 (q, 2H), 3.98 (s, 3H), 1.02 (t, 31); MS(ES): m/z 438.9.
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60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
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ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
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ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

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